molecular formula C11H16ClN3O B1492873 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine CAS No. 2098026-86-7

3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine

Cat. No. B1492873
CAS RN: 2098026-86-7
M. Wt: 241.72 g/mol
InChI Key: ZMZYIGNRMWGMEG-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine, also known as CENP, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of pyrazin-2-amine, a nitrogen-containing heterocyclic compound, and its structure includes a heterocyclic ring system with two nitrogen atoms. CENP has been studied for its potential as an inhibitor of enzymes involved in DNA replication and transcription. It has also been studied for its potential applications in drug development and other biomedical research.

Scientific Research Applications

3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been studied for its potential applications in scientific research. It has been studied for its potential as an inhibitor of enzymes involved in DNA replication and transcription. 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has also been studied for its potential applications in drug development and other biomedical research. In addition, 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is not yet fully understood. However, it is thought to act as an inhibitor of enzymes involved in DNA replication and transcription. It is believed that 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine binds to the active site of these enzymes, preventing them from functioning properly. In addition, 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been shown to inhibit the growth of cancer cells in vitro by blocking the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been studied for its potential biochemical and physiological effects. Studies have shown that 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine can inhibit the growth of cancer cells in vitro and can inhibit the activity of certain enzymes involved in DNA replication and transcription. In addition, 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine in laboratory experiments include its low cost and the fact that it is readily available. In addition, 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine in laboratory experiments, such as its low solubility in water and its potential to cause irritation if it comes into contact with skin or mucous membranes.

Future Directions

The potential future directions of research involving 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine include further studies of its mechanism of action and potential applications in drug development and other biomedical research. Additionally, further studies of its potential biochemical and physiological effects could lead to a better understanding of its potential uses in medicine. Finally, further studies of its potential advantages and limitations for laboratory experiments could lead to improved methods for using 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine in laboratory experiments.

properties

IUPAC Name

3-chloro-N-ethyl-N-(oxan-4-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-2-15(9-3-7-16-8-4-9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZYIGNRMWGMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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